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molecular formula C14H17NO3 B8276149 Benzyl (R)-2-methyl-5-oxopiperidine-1-carboxylate

Benzyl (R)-2-methyl-5-oxopiperidine-1-carboxylate

Cat. No. B8276149
M. Wt: 247.29 g/mol
InChI Key: ZIKKQYFXMMDLJG-LLVKDONJSA-N
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Patent
US08846657B2

Procedure details

To a solution of THF (200 mL) and MeOH (11 mL) was added LiBH4 (2 M, 89 mL, 0.18 mol). Some gas evolution and a small exotherm were observed. The reaction was aged at room temperature for 30 min before being cooled to −10° C.±benzyl 2-methyl-5-oxopiperidine-1-carboxylate (22.0 g, 0.089 mol) was then added dropwise, keeping the temperature below −5° C. The reaction was then aged at −10° C. for 30 min. The reaction was quenched by adding half-saturated, aqueous NaHCO3, then extracted with EtOAc. The layers were separated and the organics dried with MgSO4. The organics were concentrated to give crude ±benzyl-5-hydroxy-2-methylpiperidine-1-carboxylate as a crude, colorless oil.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
89 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1COCC1.[Li+].[BH4-].[CH3:8][CH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][N:10]1[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>CO>[CH2:19]([O:18][C:16]([N:10]1[CH2:11][CH:12]([OH:15])[CH2:13][CH2:14][CH:9]1[CH3:8])=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
89 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
CC1N(CC(CC1)=O)C(=O)OCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below −5° C
WAIT
Type
WAIT
Details
The reaction was then aged at −10° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding half-saturated
EXTRACTION
Type
EXTRACTION
Details
aqueous NaHCO3, then extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC(C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08846657B2

Procedure details

To a solution of THF (200 mL) and MeOH (11 mL) was added LiBH4 (2 M, 89 mL, 0.18 mol). Some gas evolution and a small exotherm were observed. The reaction was aged at room temperature for 30 min before being cooled to −10° C.±benzyl 2-methyl-5-oxopiperidine-1-carboxylate (22.0 g, 0.089 mol) was then added dropwise, keeping the temperature below −5° C. The reaction was then aged at −10° C. for 30 min. The reaction was quenched by adding half-saturated, aqueous NaHCO3, then extracted with EtOAc. The layers were separated and the organics dried with MgSO4. The organics were concentrated to give crude ±benzyl-5-hydroxy-2-methylpiperidine-1-carboxylate as a crude, colorless oil.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
89 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1COCC1.[Li+].[BH4-].[CH3:8][CH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][N:10]1[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>CO>[CH2:19]([O:18][C:16]([N:10]1[CH2:11][CH:12]([OH:15])[CH2:13][CH2:14][CH:9]1[CH3:8])=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
89 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
CC1N(CC(CC1)=O)C(=O)OCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below −5° C
WAIT
Type
WAIT
Details
The reaction was then aged at −10° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding half-saturated
EXTRACTION
Type
EXTRACTION
Details
aqueous NaHCO3, then extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC(C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08846657B2

Procedure details

To a solution of THF (200 mL) and MeOH (11 mL) was added LiBH4 (2 M, 89 mL, 0.18 mol). Some gas evolution and a small exotherm were observed. The reaction was aged at room temperature for 30 min before being cooled to −10° C.±benzyl 2-methyl-5-oxopiperidine-1-carboxylate (22.0 g, 0.089 mol) was then added dropwise, keeping the temperature below −5° C. The reaction was then aged at −10° C. for 30 min. The reaction was quenched by adding half-saturated, aqueous NaHCO3, then extracted with EtOAc. The layers were separated and the organics dried with MgSO4. The organics were concentrated to give crude ±benzyl-5-hydroxy-2-methylpiperidine-1-carboxylate as a crude, colorless oil.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
89 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1COCC1.[Li+].[BH4-].[CH3:8][CH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][N:10]1[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>CO>[CH2:19]([O:18][C:16]([N:10]1[CH2:11][CH:12]([OH:15])[CH2:13][CH2:14][CH:9]1[CH3:8])=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
89 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
CC1N(CC(CC1)=O)C(=O)OCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature below −5° C
WAIT
Type
WAIT
Details
The reaction was then aged at −10° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding half-saturated
EXTRACTION
Type
EXTRACTION
Details
aqueous NaHCO3, then extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC(C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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